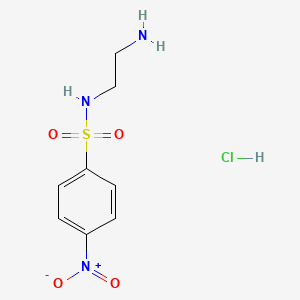

N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride

Beschreibung

Historical Context and Discovery

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride emerged as a derivative of nitrobenzenesulfonamides, a class of compounds pivotal in organic synthesis methodologies. The foundational work on nitrobenzenesulfonamides dates to the 1990s, particularly with the Fukuyama alkylation method, which utilized 2/4-nitrobenzenesulfonamides for selective monoalkylation of primary amines. While the exact synthesis date of this compound is not explicitly documented, its development aligns with advancements in solid-phase synthesis and protective group strategies for amine functionalization. The compound’s design leverages the electron-withdrawing nitro group to stabilize sulfonamide intermediates, enabling controlled reactivity in multi-step syntheses.

Importance in Chemical Research

This compound plays a critical role in modern organic chemistry due to its dual functionality: the sulfonamide group acts as a protective moiety for amines, while the nitro group facilitates subsequent transformations. Its applications span peptide synthesis, heterocyclic compound preparation, and the construction of pharmacologically relevant scaffolds. For instance, nitrobenzenesulfonamides are integral to synthesizing hypoglycemic agents like glipizide, highlighting their utility in medicinal chemistry. Additionally, the compound’s structural modularity allows for tailored modifications, making it a versatile intermediate in drug discovery and materials science.

Nomenclature and Classification

Systematic IUPAC Name :

N-(2-Aminoethyl)-4-nitrobenzenesulfonamide hydrochloride.

Classification :

- Chemical Family : Sulfonamide derivatives.

- Subclass : Nitrobenzenesulfonamides.

- Salt Form : Hydrochloride (protonated amine with Cl⁻ counterion).

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Number (free base) | 90091-33-1 | |

| CAS Number (hydrochloride) | OMXX-281898-01 | |

| Molecular Formula | C₈H₁₂ClN₃O₄S | |

| Molecular Weight | 281.72 g/mol | |

| SMILES | C1=CC(=CC=C1N+[O-])S(=O)(=O)NCCN.Cl |

The nitro group at the para position and the aminoethyl side chain define its reactivity, while the hydrochloride salt enhances solubility in polar solvents.

General Applications in Scientific Research

This compound is employed in diverse research domains:

Organic Synthesis :

Medicinal Chemistry :

Materials Science :

Analytical Chemistry :

- Chromatographic Standards : Serves as a reference compound in method development due to its UV-active nitro group.

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-4-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S.ClH/c9-5-6-10-16(14,15)8-3-1-7(2-4-8)11(12)13;/h1-4,10H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKQNKONJGPPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209994-16-0 | |

| Record name | N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves the nitration of benzene sulfonamide followed by the introduction of the aminoethyl group. The reaction conditions often include the use of strong acids and bases to facilitate the nitration and subsequent amination processes.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various oxidation reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with various biomolecules.

Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the nitrobenzene and sulfonamide groups can participate in various electrostatic interactions, leading to inhibition or modulation of the target’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences between the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

- Halogen substituents (Cl, F) offer steric and electronic modulation but lack the strong electron-withdrawing nature of -NO₂ .

- Solubility : The hydrochloride salt form improves aqueous solubility across all compounds, critical for biological applications.

Analytical and Purity Data

Analytical methods for characterizing related compounds include:

Table 2: Analytical Profiles of Analogous Compounds

- NMR Spectroscopy : Aromatic protons in halogenated analogs typically resonate at δ 7.0–8.2 ppm, whereas nitro-substituted derivatives may exhibit downfield shifts due to electron withdrawal .

- Mass Spectrometry : ESI-MS data for the chloro-fluoro analog ([M+H]+ at m/z 297) aligns with its molecular weight, confirming structural integrity .

Implications for Research and Development

- Reactivity: The nitro group in the target compound may render it more susceptible to reduction reactions compared to halogenated analogs, offering pathways for derivatization (e.g., conversion to amino groups).

- Biological Activity : Sulfonamides with electron-withdrawing groups often exhibit enhanced antimicrobial or enzyme inhibitory activity, warranting further pharmacological screening .

Biologische Aktivität

N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride, a sulfonamide derivative, exhibits notable biological activities, primarily due to its structural features that facilitate interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula CHNOS and a molecular weight of 281.72 g/mol. Its structure includes:

- Aminoethyl group : Contributes to hydrogen bonding capabilities.

- Nitro group : Enhances reactivity and potential for generating reactive intermediates.

- Sulfonamide moiety : Known for antibacterial properties through inhibition of folate synthesis.

The biological activity of this compound is attributed to its ability to form stable complexes with biomolecules, which can inhibit enzymatic functions or modulate receptor activities. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the aminoethyl group facilitates binding through hydrogen bonds and ionic interactions.

1. Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Sulfonamides are known to interfere with bacterial folate synthesis, which is essential for nucleic acid production. This compound may serve as a lead structure for developing new antimicrobial agents .

2. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes, including human carbonic anhydrases (hCAs). Inhibition constants (K) for hCA I have been reported in the range of 49 nM to >10,000 nM, suggesting varying potency depending on structural modifications . This inhibition can have therapeutic implications for conditions such as glaucoma and cancer.

3. Anticancer Properties

The nitro group in the compound is associated with anticancer activity due to its ability to generate reactive oxygen species upon reduction. The compound has shown promise in preclinical studies for inducing cell death in cancer cells through mechanisms distinct from traditional chemotherapeutics .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited hCA IX and XII, which are implicated in tumor progression and metastasis. These findings suggest potential applications in hypoxia-induced cancers .

- Antimicrobial Testing : Laboratory tests indicated that this compound exhibited significant antibacterial activity against various strains, reinforcing its potential use in developing new antibiotics.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | Contains a chlorophenyl group | Different antibacterial profile |

| N-(2-Aminobenzyl)-4-nitrobenzenesulfonamide | Larger aminobenzyl side chain | Potentially altered pharmacokinetics |

| N-(2-Aminoethyl)-N-benzyl-4-nitrobenzenesulfonamide | Increased steric hindrance | May alter binding properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.